4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
“4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the linear formula C11H17N2Cl1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16ClN3S . The InChI key for this compound is OAWSSGUMTRFLKE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The molecular weight of the compound is 245.77 .Safety and Hazards
The safety information available indicates that “4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 . The hazard statements include H310 - H319 . Precautionary statements include P262 - P264 - P280 - P280 - P302 + P352 + P310 - P305 + P351 + P338 .
Future Directions
While specific future directions for “4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride” are not available, the use of pyrrolidine and its derivatives in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes pyrrolidine a versatile scaffold for novel biologically active compounds .
Properties
IUPAC Name |
4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSJQFEFUAQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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